N-Boc-4-piperidineethanol
Description
Significance and Research Context of N-Boc-4-piperidineethanol in Organic Synthesis
In the field of organic synthesis, this compound serves as a crucial intermediate for the creation of a wide array of organic molecules. chemimpex.com The presence of the Boc protecting group on the piperidine (B6355638) nitrogen enhances the compound's stability and modulates its reactivity during chemical transformations. lookchem.com This allows for selective modifications at other positions of the molecule. The primary alcohol functional group provides a reactive handle for a variety of synthetic manipulations, including oxidation, esterification, and etherification, further expanding its synthetic utility.
The strategic importance of this compound lies in its ability to introduce the 4-(2-hydroxyethyl)piperidine moiety into a target molecule. This structural motif is prevalent in many biologically active compounds. The Boc group can be readily removed under acidic conditions, revealing the secondary amine of the piperidine ring for further functionalization, a key step in the late-stage diversification of drug candidates.
Historical Perspective of Piperidine-Based Scaffolds in Medicinal Chemistry
The piperidine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast number of natural products and synthetic pharmaceuticals. researchgate.netencyclopedia.pub Historically, the discovery of the biological activities of piperidine-containing alkaloids, such as piperine (B192125) from black pepper and the potent analgesic morphine, spurred significant interest in this structural motif. encyclopedia.pub This led to extensive research into the synthesis and pharmacological evaluation of a multitude of piperidine derivatives.
Over the decades, the piperidine scaffold has proven to be a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity. researchgate.net Piperidine-based drugs have been developed for a wide range of therapeutic applications, including as anticancer agents, antivirals, analgesics, and antipsychotics. researchgate.netarizona.edu The conformational flexibility of the piperidine ring allows it to adopt various shapes to fit into the binding pockets of different proteins and enzymes.
Role of this compound as a Versatile Synthetic Intermediate
This compound has established itself as a versatile synthetic intermediate in the preparation of numerous complex molecules, particularly those with pharmaceutical applications. chemimpex.comlookchem.com Its utility stems from the orthogonal reactivity of its functional groups: the Boc-protected amine and the primary alcohol. This allows for a stepwise and controlled elaboration of the molecular structure.
For instance, this compound is a key intermediate in the synthesis of anilinoquinazoline-based vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors, which have shown potential as antitumor agents. lookchem.com It is also utilized in the preparation of 1,3,4-trisubstituted pyrrolidine (B122466) CCR5 receptor antagonists, which exhibit antiviral activity, notably against HIV. lookchem.com Furthermore, this compound has been employed in the synthesis of bradycardic agents and as a linker in the development of PROTAC (Proteolysis Targeting Chimera) degraders, such as the BRD4 degrader. cookechem.commedchemexpress.com
Overview of Research Trajectories Involving this compound
Current research involving this compound continues to expand its applications in drug discovery and materials science. chemimpex.com Ongoing efforts focus on the development of novel synthetic methodologies that utilize this building block to access new chemical space and create libraries of diverse compounds for high-throughput screening.
A significant research trajectory is the use of this compound in the synthesis of complex natural products and their analogues. The chiral variants of this compound are of particular interest for the enantioselective synthesis of alkaloids and other biologically active molecules. nih.govmdpi.com Additionally, research is exploring the incorporation of the this compound scaffold into novel materials, such as polymers and coatings, to impart specific functional properties. chemimpex.com The continued exploration of the reactivity and applications of this versatile intermediate promises to yield further innovations in both chemical synthesis and the development of new therapeutic agents.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89151-44-0 | lookchem.comsigmaaldrich.comstenutz.eu |
| Molecular Formula | C12H23NO3 | lookchem.comsigmaaldrich.comstenutz.eu |
| Molecular Weight | 229.32 g/mol | lookchem.comstenutz.eu |
| Boiling Point | 120-150 °C at 0.5 mmHg | lookchem.comsigmaaldrich.com |
| Density | 1.043 g/mL at 25 °C | sigmaaldrich.comstenutz.eu |
| Refractive Index | n20/D 1.4730 | sigmaaldrich.com |
Synthetic Applications of this compound
| Application | Target Molecule Class | Therapeutic Area |
| Intermediate | Anilinoquinazoline VEGF receptor tyrosine kinase inhibitors | Antitumor |
| Precursor | 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists | Antiviral (e.g., HIV) |
| Building Block | Bradycardic agents | Cardiovascular |
| Linker | PROTAC BRD4 Degrader-31 | Targeted Protein Degradation |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h10,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNJZIDYXCGAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357554 | |
| Record name | tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89151-44-0 | |
| Record name | tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for N Boc 4 Piperidineethanol and Its Derivatives
Chemoenzymatic Synthesis of N-Boc-4-piperidineethanol Enantiomers
Chemoenzymatic strategies, which combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis, offer powerful tools for the preparation of enantiopure compounds. These approaches are particularly valuable for the synthesis of chiral alcohols and amines, which are key functionalities in many pharmaceutical agents.
Enzymatic kinetic resolution (EKR) is a widely used technique for the separation of racemates. Lipases are particularly effective biocatalysts for the resolution of racemic alcohols through enantioselective acylation or hydrolysis. mdpi.com This methodology can be applied to precursors of this compound, such as racemic piperidineethanols, to obtain enantiomerically enriched building blocks.
The principle of lipase-catalyzed kinetic resolution involves the differential rate of reaction of the two enantiomers of a racemic alcohol with an acyl donor. For instance, in the presence of a lipase (B570770) such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL), one enantiomer of a racemic alcohol will be acylated at a much faster rate than the other, leading to a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol. These can then be separated by standard chromatographic techniques. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme. High E-values are indicative of a highly selective transformation.
While specific data on the enzymatic kinetic resolution of this compound is not extensively documented in readily available literature, the resolution of analogous 2-piperidineethanol (B17955) highlights the feasibility of this approach. The enantiomers of 2-piperidineethanol are valuable precursors for the synthesis of various alkaloids and other biologically active compounds.
Table 1: Representative Lipase-Catalyzed Kinetic Resolutions of Racemic Alcohols
| Enzyme | Substrate | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Reference |
| Candida antarctica Lipase B (CALB) | 1-Phenylethanol | Vinyl acetate | Hexane | (R)-1-Phenylethyl acetate | >99% | |
| Pseudomonas cepacia Lipase (PSL) | (±)-Indanol | Vinyl acetate | Diisopropyl ether | (R)-Indanol | >99% | |
| Lipase PS (Amano) | Racemic benzocycloalkane ester | Water (hydrolysis) | Water | (S)-benzocycloalkane alcohol | 92% | mdpi.com |
This table presents examples of lipase-catalyzed kinetic resolutions of various racemic alcohols to demonstrate the general applicability and effectiveness of the technique.
Biocatalytic asymmetric reduction of prochiral ketones represents a direct and highly efficient method for the synthesis of enantiomerically pure alcohols. researchgate.net Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often found in whole-cell systems like yeast or bacteria, can reduce a ketone to a chiral alcohol with high enantioselectivity. This approach can be applied to the synthesis of chiral this compound from a suitable ketonic precursor.
For instance, the asymmetric reduction of N-Boc-4-piperidone would yield racemic N-Boc-4-hydroxypiperidine. To achieve enantioselectivity, a chiral reducing agent or a biocatalyst is necessary. The biocatalytic asymmetric reduction of the analogous N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine has been successfully demonstrated using recombinant E. coli expressing both an alcohol dehydrogenase and a glucose dehydrogenase for cofactor regeneration. researchgate.net This process achieved high conversion and excellent enantiomeric excess (>99% ee). A similar strategy could be envisioned for the synthesis of enantiopure N-Boc-4-hydroxypiperidine, which can then be further elaborated to this compound.
Table 2: Biocatalytic Asymmetric Reduction of Prochiral Ketones
| Biocatalyst | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference |
| Recombinant E. coli with TbADH and BsGDH | N-Boc-3-piperidinone | (S)-N-Boc-3-hydroxypiperidine | High | >99% | researchgate.net |
| Daucus carota | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-pyrrolidinol | High | High | researchgate.net |
This table showcases the application of biocatalysts in the asymmetric reduction of cyclic ketones, highlighting the potential for synthesizing chiral piperidinols.
Stereoselective Synthesis of this compound Derivatives
The introduction of stereocenters onto the piperidine (B6355638) ring is crucial for the synthesis of complex and biologically active molecules. Various stereoselective synthetic methodologies have been developed to achieve this with high levels of control.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction that allows for the enantioselective introduction of an allyl group. nih.govnih.govacs.org This methodology can be applied to N-Boc-piperidine derivatives to create new stereocenters with high enantioselectivity. The general mechanism involves the reaction of a nucleophile with a π-allylpalladium complex generated from an allylic substrate in the presence of a chiral ligand.
While specific examples of asymmetric allylation of this compound derivatives are not prevalent in the searched literature, the general principles can be applied. For instance, a precursor such as N-Boc-4-formylpiperidine could be subjected to an asymmetric allylation reaction to introduce a chiral homoallylic alcohol moiety. The choice of the chiral ligand is critical for achieving high enantioselectivity. A variety of chiral phosphine (B1218219) and phosphoramidite (B1245037) ligands have been developed for this purpose. A recent development involves the synergistic use of copper and iridium catalysts for the asymmetric allylation of allylic precursors, which then undergo further transformations like aza-Prins cyclization. nih.gov
The organocatalytic intramolecular aza-Michael reaction is a highly effective method for the enantioselective synthesis of substituted piperidines. acs.orgnih.gov This reaction involves the conjugate addition of a nitrogen nucleophile within the same molecule to an α,β-unsaturated carbonyl moiety, catalyzed by a chiral organocatalyst, typically a chiral secondary amine. This methodology allows for the formation of the piperidine ring with concomitant control of the stereochemistry at the newly formed stereocenter.
This strategy has been successfully employed in the synthesis of various piperidine alkaloids. The reaction of carbamates containing a remote α,β-unsaturated aldehyde, in the presence of a prolinol-based catalyst, can yield 2-substituted piperidines in good yields and with excellent enantioselectivities. acs.org
Table 3: Enantioselective Organocatalytic Intramolecular Aza-Michael Addition for Piperidine Synthesis
| Substrate | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| N-Cbz-amino-α,β-unsaturated aldehyde | Jørgensen catalyst IV | CH2Cl2 | 80 | 90 | acs.org |
| N-Boc-amino-α,β-unsaturated aldehyde | Jørgensen catalyst IV | CH2Cl2 | 75 | 92 | acs.org |
| N-Fmoc-amino-α,β-unsaturated aldehyde | Jørgensen catalyst IV | Dioxane | 85 | 88 | acs.org |
| Enone carbamate (B1207046) | Chiral cinchona-based primary-tertiary diamine | Toluene | 95 | 99 | nih.gov |
This table provides examples of the organocatalytic intramolecular aza-Michael reaction for the synthesis of chiral piperidines, demonstrating the high yields and enantioselectivities achievable with this method.
The asymmetric deprotonation of N-Boc-piperidine at the α-position, followed by trapping with an electrophile, is a powerful method for the synthesis of enantiomerically enriched 2-substituted piperidines. nih.govrsc.orgnih.gov This methodology, pioneered by Beak, often utilizes a chiral base, such as a complex of s-butyllithium (s-BuLi) and the chiral diamine (-)-sparteine (B7772259) or a (+)-sparteine surrogate. rsc.org
This approach can be conducted as a kinetic resolution, where one enantiomer of a racemic 2-substituted N-Boc-piperidine is deprotonated faster than the other, allowing for the separation of the unreacted enantiomerically enriched starting material. rsc.orgacs.org Alternatively, a dynamic kinetic resolution (DKR) or a dynamic thermodynamic resolution (DTR) can be employed, where the initially formed lithiated species can epimerize to the thermodynamically more stable diastereomeric complex with the chiral ligand, leading to a single enantiomer of the product in high yield and enantiomeric excess. nih.gov The catalytic dynamic resolution (CDR) of racemic 2-lithio-N-Boc-piperidine has been shown to be highly effective for the synthesis of a wide range of 2-substituted piperidines with excellent enantioselectivity. nih.gov
This methodology allows for the introduction of a variety of substituents at the 2-position of the piperidine ring, thereby creating a stereocenter with a defined configuration. Subsequent functional group manipulations can then lead to a diverse array of chiral N-Boc-piperidine derivatives.
Table 4: Asymmetric Synthesis of 2-Substituted Piperidines via Beak's Methodology
| Resolution Type | Chiral Ligand | Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |
| Kinetic Resolution | n-BuLi/(-)-sparteine | - (recovered starting material) | (R)-N-Boc-2-phenylpiperidine | 48 | 97:3 | rsc.org |
| Catalytic Dynamic Resolution | Chiral ligand 8 | Me3SiCl | (S)-N-Boc-2-(trimethylsilyl)piperidine | 85 | 98:2 | nih.gov |
| Catalytic Dynamic Resolution | Chiral ligand 9 | Allyl bromide | (R)-N-Boc-2-allylpiperidine | 80 | 95:5 | nih.gov |
This table illustrates the utility of Beak's α-lithiation methodology in preparing enantiomerically enriched 2-substituted piperidines through various resolution strategies.
Diastereoselective Conjugate Additions
Diastereoselective conjugate additions represent a powerful tool for the asymmetric synthesis of substituted piperidine derivatives. In the context of this compound, this methodology is primarily applicable to the synthesis of derivatives where a substituent is introduced at a position that can be rendered chiral. For instance, a chiral auxiliary can be employed to direct the addition of a nucleophile to an α,β-unsaturated ester or ketone precursor of a substituted this compound.
The general principle involves the use of a chiral N-Boc-piperidine derivative containing an electron-withdrawing group, which activates the β-position for nucleophilic attack. The stereochemical outcome of the reaction is controlled by the chiral auxiliary, which creates a diastereomeric transition state, favoring the formation of one diastereomer over the other.
A hypothetical reaction scheme illustrating this concept is the addition of an organocuprate to a chiral α,β-unsaturated ester attached to the piperidine ring. The choice of the chiral auxiliary, reaction conditions, and the nature of the nucleophile are critical factors in achieving high diastereoselectivity.
Table 1: Factors Influencing Diastereoselectivity in Conjugate Additions
| Factor | Influence on Diastereoselectivity |
| Chiral Auxiliary | The steric and electronic properties of the auxiliary direct the approach of the nucleophile. |
| Solvent | Solvent polarity can influence the conformation of the substrate and the transition state. |
| Temperature | Lower temperatures generally lead to higher diastereoselectivity. |
| Lewis Acid | Can coordinate to the substrate, enhancing its reactivity and influencing the stereochemical outcome. |
| Nucleophile | The nature and steric bulk of the nucleophile can affect the facial selectivity of the addition. |
Protecting Group Chemistry in this compound Synthesis
The synthesis of complex molecules often necessitates the use of protecting groups to mask reactive functional groups and direct the course of a reaction. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the chemistry of amines.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. wikipedia.orgchemistrysteps.comresearchgate.net In the synthesis of this compound, the Boc group serves to protect the piperidine nitrogen, preventing it from undergoing undesired side reactions such as N-alkylation or acting as a base.
The Boc group is typically introduced by treating the corresponding amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com The electron-withdrawing nature of the Boc group significantly reduces the nucleophilicity and basicity of the piperidine nitrogen. This modulation of reactivity is crucial for controlling the regioselectivity of subsequent transformations on other parts of the molecule.
Deprotection of the Boc group is commonly achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in methanol (B129727). wikipedia.org The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. chemistrysteps.com
Table 2: Common Reagents for Boc Protection and Deprotection
| Process | Reagent(s) | Typical Conditions |
| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., triethylamine, NaOH), solvent (e.g., THF, dichloromethane) |
| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) |
| Deprotection | Hydrochloric acid (HCl) | Methanol or dioxane |
In the synthesis of complex molecules derived from this compound, the strategic use of orthogonal protecting groups is paramount. Orthogonal protecting groups are those that can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others.
For instance, if a synthetic target contains both a Boc-protected amine and a silyl-protected alcohol, the silyl (B83357) group can be selectively removed using fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF) without affecting the Boc group. Conversely, the Boc group can be removed with acid while leaving the silyl ether intact. This orthogonal strategy allows for the stepwise elaboration of the molecule.
Novel Synthetic Routes and Reaction Optimization
The development of efficient and scalable synthetic routes to this compound and its derivatives is an area of ongoing research. This includes the exploration of novel reaction pathways and the optimization of existing methods to improve yields and reduce the number of synthetic steps.
Condensation reactions are a fundamental tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound derivatives, condensation reactions can be employed to introduce new functional groups. For example, the hydroxyl group of this compound can be oxidized to the corresponding aldehyde, which can then participate in condensation reactions such as the Wittig reaction or aldol (B89426) condensation to extend the carbon chain.
Furthermore, the Boc-protected piperidine nitrogen, while less nucleophilic, can still participate in certain condensation reactions under specific conditions. However, it is more common to utilize the reactivity of other functional groups within the molecule while the piperidine nitrogen remains protected. A facile one-pot synthesis of amides from N-Boc-protected amines has been described, involving the in-situ generation of isocyanate intermediates that react with Grignard reagents. rsc.org
A common and efficient method for the synthesis of this compound involves the selective reduction of a corresponding ester or ketone precursor. For example, N-Boc-4-piperidineacetic acid ethyl ester can be selectively reduced to this compound.
The choice of reducing agent is critical to achieve chemoselectivity, particularly if other reducible functional groups are present in the molecule. Lithium borohydride (B1222165) (LiBH₄) is a mild reducing agent that is often used for the selective reduction of esters in the presence of other functional groups. harvard.edu Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters but can be used for the reduction of ketones. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both esters and ketones. harvard.edu
The optimization of reaction conditions, such as temperature, solvent, and stoichiometry of the reducing agent, is crucial for maximizing the yield and purity of the desired alcohol.
Table 3: Common Reducing Agents for Ester and Ketone Reduction
| Reducing Agent | Substrate(s) Reduced | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol, Ethanol (B145695) |
| Lithium Borohydride (LiBH₄) | Esters, Aldehydes, Ketones | THF, Diethyl ether |
| Lithium Aluminum Hydride (LiAlH₄) | Esters, Carboxylic acids, Amides, Aldehydes, Ketones | THF, Diethyl ether (anhydrous) |
Optimization of Reaction Parameters for Scalability and Reproducibility
The transition of the synthesis of this compound from laboratory scale to industrial production necessitates a thorough optimization of reaction parameters to ensure scalability, cost-effectiveness, and batch-to-batch reproducibility. Key synthetic routes typically involve the reduction of a carboxylic acid or ester precursor, such as tert-butyl 4-(carboxymethyl)piperidine-1-carboxylate or its corresponding esters. The optimization of this reduction step is critical for a successful scale-up.
Research into the large-scale synthesis of related piperidine structures highlights several crucial parameters that require fine-tuning. These include reagent selection, stoichiometry, temperature control, reaction time, and purification methods. For instance, while powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective at the lab scale, their use in large-scale reactors presents significant safety challenges and cost issues. Therefore, alternative, safer, and more economical reducing agents are often explored.
Catalytic hydrogenation represents a highly scalable and often safer alternative. The optimization for this process involves screening for the most effective catalyst (e.g., Palladium on carbon, Raney Nickel), determining the optimal catalyst loading, and adjusting hydrogen pressure and temperature to maximize yield and minimize reaction time. Reproducibility in catalytic reactions is heavily dependent on the quality and activity of the catalyst, as well as precise control over reaction conditions to prevent side reactions or incomplete conversion.
Furthermore, the choice of solvent and the work-up procedure are paramount for a reproducible process. Solvents must effectively dissolve reactants while being easy to remove and recycle. The purification process, which might involve crystallization or distillation, must be optimized to consistently produce this compound of high purity without significant product loss. For example, a patent for the synthesis of N-Boc-4-hydroxypiperidine, a related compound, details specific conditions for crystallization using methanol and petroleum ether to obtain a high-purity product. google.com
The following table summarizes key parameters that are typically optimized for the scalable and reproducible synthesis of piperidine alcohols.
| Parameter | Laboratory Scale Approach | Optimized Scale-Up Approach | Rationale for Optimization |
| Reducing Agent | Lithium aluminum hydride (LiAlH4), Borane-THF complex | Catalytic Hydrogenation (e.g., Pd/C, Raney Ni), Sodium Borohydride with additives | Improved safety profile, lower cost, easier handling, and reduced hazardous waste. |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Toluene, Methanol, 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | Higher boiling points for better temperature control, improved safety, and potential for solvent recycling. |
| Temperature | -78°C to room temperature | 25°C to 80°C (process dependent) | Tighter control is crucial for reproducibility and minimizing side products. Higher temperatures can increase reaction rates but may impact selectivity. |
| Pressure (Hydrogenation) | Atmospheric pressure | 1 - 50 bar | Higher pressure increases reaction rate, allowing for lower catalyst loading and shorter reaction times. |
| Catalyst Loading | 5-10 mol% | 0.1 - 2 mol% | Minimizing the use of expensive and often toxic heavy metal catalysts is crucial for cost and environmental reasons. |
| Work-up/Purification | Flash column chromatography | Crystallization, Distillation | Chromatography is not economically viable on a large scale. Crystallization and distillation are more efficient and scalable purification methods. |
Continuous flow chemistry is also an emerging strategy for improving scalability and reproducibility. Flow reactors offer superior heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle highly reactive intermediates, which can lead to higher yields and more consistent product quality. researchgate.net
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve process sustainability. For the synthesis of this compound and its derivatives, several green chemistry strategies can be employed, focusing on the use of renewable feedstocks, safer solvents, catalytic reagents, and energy efficiency.
A primary target for green innovation is the reduction step. Traditional methods often rely on stoichiometric amounts of metal hydride reagents, which generate significant amounts of hazardous waste. A greener alternative is catalytic hydrogenation, which uses a small amount of a recyclable catalyst and produces only water as a byproduct. Recent advancements have focused on developing non-precious metal catalysts (e.g., based on nickel or cobalt) to replace expensive and rare metals like palladium. researchgate.net
The choice of solvent is another key aspect of green chemistry. Many traditional syntheses of piperidine derivatives utilize hazardous solvents like dichloromethane. Green chemistry promotes the use of safer, bio-based, or recyclable solvents. For instance, solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF), which can be derived from biomass, are gaining popularity as replacements for traditional ether solvents. chemicalbook.com Water is also being explored as a reaction medium for certain steps in piperidine synthesis, which can significantly improve the environmental profile of the process. ajchem-a.com
Furthermore, developing one-pot or tandem reactions can significantly reduce waste and energy consumption by minimizing the number of intermediate purification steps. For example, a process where the synthesis of the piperidine ring is immediately followed by its functionalization without isolating the intermediate would be a much greener approach. nih.gov The use of alternative energy sources, such as microwave irradiation or ultrasonication, can also contribute to a greener process by reducing reaction times and energy usage. unibo.it
The development of synthetic routes starting from renewable resources is a major goal of green chemistry. Research into producing piperidines from bio-based platform chemicals like furfural (B47365) is an active area of investigation and could provide a sustainable long-term alternative to petroleum-based starting materials. nih.gov
The table below compares conventional and green approaches for the synthesis of this compound.
| Synthetic Aspect | Conventional Method | Green Chemistry Approach | Environmental/Safety Benefit |
| Starting Materials | Petroleum-derived chemicals | Bio-based feedstocks (e.g., from furfural) | Reduced carbon footprint, use of renewable resources. nih.gov |
| Reduction Step | Stoichiometric LiAlH4 or NaBH4 | Catalytic hydrogenation (e.g., Ni, Co catalysts) | High atom economy, minimal waste, recyclable catalyst, avoids hazardous reagents. |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF) | Water, 2-Methyltetrahydrofuran (2-MeTHF), Ethanol | Reduced toxicity, improved biodegradability, lower environmental impact. chemicalbook.comajchem-a.com |
| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Ultrasonication, Flow chemistry | Faster reaction times, lower energy consumption, improved process control and safety. unibo.it |
| Process | Multi-step with intermediate isolation | One-pot synthesis, Tandem reactions | Reduced solvent use, less waste generation, increased efficiency. nih.gov |
By implementing these green chemistry principles, the synthesis of this compound can be made more environmentally friendly, safer, and more efficient.
Mechanistic Investigations and Reaction Pathways of N Boc 4 Piperidineethanol Transformations
Elucidation of Reaction Mechanisms in N-Boc-4-piperidineethanol Derivatization
The derivatization of this compound proceeds through several key reaction pathways, each with distinct mechanisms that enable the controlled introduction of new functional groups and the formation of intricate cyclic systems.
Intramolecular cyclization of derivatives of this compound is a powerful strategy for the synthesis of fused and spirocyclic piperidine (B6355638) structures, which are common motifs in natural products and pharmaceuticals. mdpi.com These reactions leverage the proximity of the ethanol (B145695) side chain to the piperidine ring or its substituents.
One common pathway involves the conversion of the hydroxyl group to an aldehyde, followed by an intramolecular aldol-type condensation. For instance, after oxidation of the alcohol, the resulting aldehyde can react with a carbon atom on the piperidine ring that has been rendered nucleophilic, leading to the formation of a new ring. acs.org Another approach is the intramolecular cyclization of an N-tethered species, where the side chain attacks an electrophilic site on the nitrogen's substituent. acs.org Cascade reactions, where an initial cyclization triggers a subsequent ring expansion, have also been developed to access medium-sized rings and macrocycles from cyclic precursors. whiterose.ac.uk The mechanism often involves the formation of a key intermediate, such as an iminium ion or a transient bicyclic system, which then undergoes the final ring-closing step.
Table 1: Examples of Intramolecular Cyclization Precursors and Products
| Precursor derived from this compound | Reaction Type | Resulting Structure |
| N-Boc-4-(2-oxoethyl)piperidine | Intramolecular Aldol (B89426) Condensation | Bicyclic piperidine derivative |
| N-Acyl-4-(2-hydroxyethyl)piperidine | Intramolecular N-Acyliminium Ion Cyclization | Spirocyclic piperidine |
| N-Boc-piperidine sulfone derivative | Intramolecular C-N bond formation | Quinolizidine (B1214090) skeleton acs.org |
The primary hydroxyl group of this compound is a poor leaving group. To facilitate nucleophilic substitution, it is first converted into a more reactive intermediate, typically a halide or a sulfonate ester (e.g., tosylate or mesylate). This two-step process is fundamental to functionalizing the ethanol side chain.
The mechanism proceeds as follows:
Activation of the Hydroxyl Group: The alcohol reacts with reagents like p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or phosphorus tribromide (PBr₃) in the presence of a base to form a tosylate, mesylate, or bromide, respectively. These are excellent leaving groups.
Nucleophilic Displacement: A wide range of nucleophiles (e.g., azides, cyanides, amines, thiolates) can then displace the leaving group via a bimolecular nucleophilic substitution (SN2) mechanism. ksu.edu.sapressbooks.pub This reaction typically proceeds with an inversion of stereochemistry if a chiral center were present at the carbon bearing the leaving group. The Boc protecting group on the piperidine nitrogen ensures the amine does not interfere with the reaction.
This method is highly reliable for introducing diverse functionalities onto the ethyl side chain, significantly expanding the synthetic utility of the parent molecule. google.com
Table 2: Nucleophilic Substitution of Activated this compound
| Leaving Group | Nucleophile (Nu⁻) | Product |
| -OTs (Tosylate) | N₃⁻ (Azide) | N-Boc-4-(2-azidoethyl)piperidine |
| -OMs (Mesylate) | CN⁻ (Cyanide) | N-Boc-4-(2-cyanoethyl)piperidine |
| -Br (Bromide) | R₂NH (Secondary Amine) | N-Boc-4-(2-dialkylaminoethyl)piperidine |
The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a key C-N bond-forming reaction. buchler-gmbh.comorganic-chemistry.org In the context of this compound, the piperidine nitrogen can act as the nucleophile after the removal of the acid-labile Boc group.
The mechanism involves the deprotected piperidine amine attacking the β-carbon of an α,β-unsaturated carbonyl compound, nitrile, or sulfone (the Michael acceptor). ntu.edu.sgrsc.org This can be an intermolecular reaction to append a new chain to the piperidine nitrogen or an intramolecular reaction to form a new heterocyclic ring. mdpi.comntu.edu.sg The intramolecular variant is particularly useful for synthesizing bicyclic alkaloids like quinolizidines and indolizidines. ntu.edu.sgmun.ca Organocatalytic, enantioselective versions of this reaction have been developed, allowing for the stereocontrolled synthesis of complex chiral piperidine derivatives. nih.govresearchgate.netacs.org
Table 3: Aza-Michael Reaction with Deprotected 4-Piperidineethanol
| Michael Acceptor | Reaction Type | Product Class |
| Acrylonitrile | Intermolecular | N-(2-cyanoethyl)-4-piperidineethanol |
| Methyl acrylate | Intermolecular | Methyl 3-(4-(2-hydroxyethyl)piperidin-1-yl)propanoate |
| Tethered α,β-unsaturated ester | Intramolecular | Quinolizidinone or Indolizidinone derivative |
Role of this compound in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space, often in the search for new biologically active compounds. unimi.it this compound is an ideal starting scaffold for DOS due to its two distinct and orthogonally reactive functional groups. unimi.it
The power of this compound in DOS lies in the ability to selectively functionalize the piperidine nitrogen and the primary hydroxyl group. unimi.it
Hydroxyl Group Transformations: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, esterified, etherified, or converted to a leaving group for substitution reactions as previously described. Each transformation introduces a new branch of potential structures. For example, oxidation to the aldehyde allows for subsequent Wittig reactions, Grignard additions, or reductive aminations. acs.orgnih.gov
Piperidine Nitrogen Transformations: The Boc group can be easily removed under acidic conditions. The resulting free secondary amine can then be acylated, alkylated, sulfonylated, or used in reactions like the aza-Michael addition. unimi.it
The ability to perform these transformations independently allows for a combinatorial-like approach to generating a wide array of derivatives from a single, simple starting material. unimi.it
By systematically applying different reaction sequences to the two functional handles of this compound, chemists can rapidly generate large and chemically diverse compound libraries. unimi.itunimi.it A typical DOS strategy might involve splitting the initial batch of this compound into several portions. One set of reactions is performed on the hydroxyl group, creating a series of new intermediates. Each of these intermediates can then be deprotected and subjected to a variety of N-functionalization reactions.
This approach has been used to synthesize libraries of piperidine-containing derivatives for screening purposes, leading to the discovery of novel compounds. unimi.itmdpi.com The strategy is efficient because it builds molecular complexity and diversity from a common and readily available precursor, embodying the core principles of diversity-oriented synthesis. researchgate.netnih.gov
Catalysis in this compound Chemistry
Catalysis plays a pivotal role in the synthetic transformations of this compound and its derivatives, enabling the construction of complex molecular architectures with high levels of control and efficiency. Both organocatalysis and metal-based catalysis have been extensively employed to achieve stereoselective transformations and to forge key chemical bonds, highlighting the versatility of this building block in modern organic synthesis.
Organocatalysis has emerged as a powerful strategy for conducting asymmetric transformations, avoiding the use of metal catalysts. In the context of this compound chemistry, organocatalysts are primarily used to control the stereochemistry of reactions involving its oxidized derivative, N-Boc-4-formylpiperidine. This aldehyde is a common substrate in various organocatalytic reactions.
Research has shown that cinchona-alkaloid-derived primary amines, often combined with a Brønsted acid co-catalyst, are effective in promoting enantioselective reactions. beilstein-journals.org For instance, a straightforward organocatalyzed intramolecular aza-Michael reaction has been developed to synthesize chiral piperidine derivatives in high enantiomeric excess. researchgate.netnih.gov These reactions often proceed through the activation of a substrate by forming a transient, chiral enamine or iminium ion intermediate, which then reacts stereoselectively. The development of amphiphilic porphyrin-secondary amine hybrids has also introduced pH-switchable aqueous organocatalysis for reactions like Michael and aldol additions involving N-Boc-4-formylpiperidine. researchgate.net Similarly, primary aminothiourea catalysts have been successfully used in Mannich/aza-Michael cascade reactions to produce complex fused piperidine systems with high stereoselectivity. mun.ca
Table 1: Examples of Organocatalytic Stereoselective Transformations
| Catalyst System | Reaction Type | Substrate | Product Type | Key Findings | Reference(s) |
| Cinchona-alkaloid-derived primary amine / Brønsted acid | aza-Michael Reaction | Enone and N-sulfonyl imine | 2,6-disubstituted piperidin-4-one | Achieved high diastereoselectivity and enantioselectivity. | mun.ca |
| Primary aminothiourea | Mannich/aza-Michael cascade | Cyclic imine and enone | Fused quinolizidine/indolizidine | Simultaneous activation of imine and enone provided adducts in good yields and high stereoselectivity. | mun.ca |
| (DHQD)₂PHAL | Mannich Addition | N-Boc protected isatin-derived ketimine and crotonate-bearing oxindole | 3,3ʹ-pyrrolidinyl-dispirooxindoles | A one-pot stereoselective synthesis affording biologically interesting spiro-compounds. | mun.ca |
| Amphiphilic porphyrin-secondary amine | Aldol / Michael Reaction | N-Boc-4-formylpiperidine and ketone | β-hydroxy ketone / Michael adduct | Catalytic activity can be switched on/off by adjusting the pH of the aqueous medium. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Transition metal catalysis offers a broad spectrum of reactions for modifying this compound and its derivatives, including powerful carbon-carbon and carbon-heteroatom bond-forming reactions. eie.gr
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a dominant strategy for synthesizing unsaturated rings and is particularly effective for 5- to 30-membered rings. wikipedia.orgorganic-chemistry.org In the context of this compound, the molecule serves as a precursor to diene substrates required for RCM. For example, the alcohol can be converted to an extended diene through functional group manipulations, which then undergoes intramolecular cyclization catalyzed by ruthenium complexes, such as Grubbs or Hoveyda-Grubbs catalysts. e-bookshelf.deunimi.it This methodology has been a key step in the stereoselective total synthesis of various piperidine alkaloids like (+)-coniine and (+)-sedamine. researchgate.net The driving force for the reaction is often the formation of a stable cyclic alkene and the release of volatile ethylene. wikipedia.org Recent advancements have also focused on developing catalyst-controlled stereoselective RCM to yield macrocyclic alkenes with high Z-selectivity using tungsten-based alkylidenes. nih.gov
Table 2: Metal-Catalyzed Ring-Closing Metathesis (RCM)
| Catalyst | Substrate Type | Product | Key Features | Reference(s) |
| Grubbs or Hoveyda-Grubbs Catalysts | Diene derived from this compound | Unsaturated piperidine-fused rings | Forms 5- to 30-membered rings; versatile and functional group tolerant. | researchgate.netwikipedia.orgunimi.it |
| Tungsten-based Alkylidene | Diene for macrocyclization | Z-selective macrocyclic alkene | Provides high Z-selectivity in the synthesis of complex natural products. | nih.gov |
| WCl₆/Me₄Sn | Diene | Macrolide | Early example of RCM for synthesizing macrocycles. | wikipedia.org |
This table is interactive. Click on the headers to sort the data.
C–N Coupling Reactions
Metal-catalyzed C–N cross-coupling reactions are fundamental for synthesizing nitrogen-containing molecules. nih.gov While direct C-N coupling on the this compound scaffold is less common, its derivatives are valuable substrates. For instance, N-Boc-4-methylenepiperidine, which can be prepared from this compound, can undergo hydroboration followed by a palladium-catalyzed Suzuki-type cross-coupling with aryl bromides, iodides, or triflates. nih.gov This sequence allows for the introduction of aryl groups onto the piperidine ring system. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov The development of methods using organic azides as a nitrogen source in the presence of rhodium, ruthenium, or cobalt catalysts also represents a step- and atom-economical alternative for direct C-H amination, further expanding the toolkit for C-N bond formation. nih.gov
Table 3: Metal-Catalyzed C-N and C-C Coupling Reactions
| Catalyst System | Reaction Type | Substrates | Product | Key Findings | Reference(s) |
| PdCl₂(dppf)/AsPh₃ | Suzuki-Miyaura Coupling | Organoborane from N-Boc-4-methylenepiperidine and Aryl halides | 4-Arylmethyl-N-Boc-piperidine | Effective for producing biologically relevant aryl-substituted piperidines. | nih.gov |
| Rhodium / Ruthenium / Cobalt | C-H Amination | C-H bond and Organic azide | Aminated product | Direct C-H amination using azides as an amino source and internal oxidant. | nih.gov |
| Palladium(0) | Negishi Coupling | Organozinc reagent and Aryl/Alkyl halide | Cross-coupled product | Organozinc reagents show excellent ability to transmetalate, enabling a vast number of coupling reactions. | nih.gov |
This table is interactive. Click on the headers to sort the data.
N Boc 4 Piperidineethanol in Medicinal Chemistry and Drug Discovery Research
N-Boc-4-piperidineethanol as a Core Scaffold for Therapeutic Agents
The adaptability of the this compound structure allows chemists to synthesize a diverse library of piperidine (B6355638) derivatives. chemimpex.com This versatility is crucial in the search for new drugs targeting a wide range of diseases.
Piperidine derivatives are of particular interest in the field of neuroscience for the treatment of various neurological disorders. chemimpex.comchemicalbook.com this compound is an important intermediate in the synthesis of drugs targeting conditions such as convulsions, epilepsy, and sedation. chemicalbook.com Its structural similarity to some neurotransmitter analogs makes it a valuable tool for researchers studying interactions with neurotransmitter receptors, which are implicated in mood disorders and anxiety. For instance, derivatives of piperidine have demonstrated antidepressant-like effects in animal models, with modifications to the piperidine structure enhancing binding affinity to serotonin (B10506) receptors.
| Application | Therapeutic Target | Reference |
| Neurological Disorders | Neurotransmitter Receptors | chemimpex.comchemicalbook.com |
| Mood Disorders & Anxiety | Serotonin Receptors | |
| Convulsions, Epilepsy, Sedation | Central Nervous System | chemicalbook.com |
The utility of this compound extends beyond neurological disorders. Its derivatives are being investigated for their potential to treat a variety of other conditions by targeting specific biological pathways. For example, some piperidine derivatives have shown potential as anticancer agents. chemicalbook.com The ability to modify the piperidine structure allows for the design of molecules that can interact with specific enzymes or receptors involved in disease processes. The development of novel inhibitors for enzymes like acetylcholinesterase, implicated in Alzheimer's disease, has utilized piperidine scaffolds derived from precursors like this compound. kcl.ac.uk
Development of Prodrugs and Intermediates with Enhanced Bioavailability
A significant challenge in drug development is ensuring that a drug can be effectively absorbed and distributed throughout the body to reach its target. Prodrugs, which are inactive forms of a drug that are converted to the active form in the body, are often developed to overcome issues of poor bioavailability. nih.govhumanjournals.com this compound is recognized for its role in the preparation of prodrugs and intermediates with improved bioavailability. chemimpex.com The modification of a parent drug with a moiety derived from this compound can enhance its solubility and ability to cross biological barriers. chemimpex.comhumanjournals.com For instance, the ProTide technology utilizes masking groups to deliver nucleotide analogs to cells more effectively. nih.gov
| Prodrug Strategy | Goal | Reference |
| Enhance Solubility | Improve absorption | chemimpex.comhumanjournals.com |
| Improve Permeability | Cross biological barriers | nih.govhumanjournals.com |
| Site-Specific Targeting | Increase efficacy, reduce toxicity | nih.govresearchgate.net |
Research into Biological Activities of this compound Derivatives
The derivatives of this compound have been the subject of extensive research to understand their biological effects at the cellular and molecular level.
The potential of this compound derivatives as anticancer agents has been explored through cytotoxicity studies. These studies have shown that certain piperidine derivatives can inhibit the proliferation of cancer cells. For example, some derivatives have exhibited cytotoxic effects against various cancer cell lines. Research into curcuminoids containing a tert-butoxycarbonyl (Boc) piperidone core has demonstrated cytotoxic activity against human colorectal and prostate cancer cell lines. nih.gov The mechanism of action for some of these compounds is linked to their ability to induce apoptosis (programmed cell death) and decrease the activity of proteins involved in cell proliferation. nih.gov
| Derivative Class | Cancer Cell Lines | Observed Effect | Reference |
| Piperidine Derivatives | Various | Inhibition of cell proliferation | |
| Boc-piperidone Chalcones | Human colorectal and prostate | Cytotoxicity, apoptosis induction | nih.gov |
In addition to their potential in treating established neurological disorders, derivatives of this compound are also being investigated for their neuroprotective effects. Neuroprotection aims to prevent or slow down the damage to nerve cells that occurs in neurodegenerative diseases like Parkinson's and Alzheimer's. uniba.itnih.gov Studies have shown that some piperidine derivatives can protect neurons from damage. For instance, piperine (B192125), a compound containing a piperidine ring, has demonstrated protective effects on dopaminergic neurons in a mouse model of Parkinson's disease through its antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.gov Furthermore, certain nitrate (B79036) derivatives of alcohol-bearing dual inhibitors, synthesized from piperidine precursors, have shown neuroprotective effects in human cell lines. uniba.it
| Derivative Type | Disease Model/Cell Line | Mechanism of Action | Reference |
| Piperine | Parkinson's Disease (mouse model) | Antioxidant, anti-inflammatory, anti-apoptotic | nih.gov |
| Nitrate derivatives | Human SH-SY5Y cell line | Dual inhibition of AChE and MAO-B | uniba.it |
Antioxidative Mechanisms
While direct studies on the antioxidative mechanisms of this compound are not extensively documented, research on structurally related tetrahydropyridine (B1245486) derivatives suggests potential pathways for its antioxidant activity. These compounds have demonstrated the ability to scavenge free radicals and mitigate oxidative stress in biological systems. The presence of the piperidine ring, a common motif in compounds with antioxidant properties, may contribute to this effect. scispace.com The mechanism is thought to involve the donation of a hydrogen atom from the ring structure to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. scispace.com Further investigations into this compound and its derivatives are warranted to fully elucidate their specific antioxidative mechanisms and potential therapeutic applications in conditions associated with oxidative stress.
Enzyme Inhibition and Modulation
This compound serves as a crucial intermediate in the synthesis of various enzyme inhibitors. nih.gov The piperidine moiety is a key pharmacophore in many enzyme-inhibiting drugs. nih.gov While specific enzyme inhibition studies on this compound itself are limited, its derivatives have been investigated for their modulatory effects on various enzymes.
One area of interest is the enzymatic resolution of piperidine-2-ethanol, a positional isomer of this compound. Studies have shown that lipases can selectively acylate one enantiomer, demonstrating the potential for stereospecific interactions with enzymes. acs.org This highlights the importance of the piperidine scaffold in molecular recognition by enzyme active sites. The N-Boc protecting group in these molecules is crucial for controlling reactivity during synthesis and can be removed to yield a free amine that can participate in interactions with the target enzyme. nih.gov
The following table summarizes the enzymatic resolution of N-Boc-piperidine-2-ethanol, a related compound, highlighting the selectivity of different lipases.
| Lipase (B570770) | Preferred Enantiomer | Enantioselectivity (E) |
| Pancreatic lipase | S | 6.0 |
| Lipase PS | R | Low |
| Data sourced from a study on the enzymatic resolution of piperidine-2-ethanol derivatives. acs.org |
Anti-inflammatory Activity of Quinazolinone Derivatives Incorporating Piperidineethanol
Quinazolinone derivatives are a well-established class of compounds possessing a broad spectrum of biological activities, including anti-inflammatory effects. nih.govfabad.org.trmdpi.comscholarsresearchlibrary.comujpronline.com The incorporation of a piperidineethanol moiety into the quinazolinone scaffold has been explored as a strategy to enhance anti-inflammatory potential. scholarsresearchlibrary.com
Research has shown that 2,3-disubstituted quinazolin-4(3H)-one derivatives exhibit significant anti-inflammatory activity. scholarsresearchlibrary.com In one study, a series of novel quinazolinone analogs were synthesized and evaluated for their anti-inflammatory properties using a carrageenan-induced paw edema model in rats. nih.gov The results indicated that the substitution pattern on the quinazolinone ring system significantly influences the anti-inflammatory activity. nih.govmdpi.com For instance, compounds with a p-chlorophenyl group demonstrated better activity than those with an unsubstituted phenyl group. nih.gov The introduction of different heterocyclic moieties, such as those derived from piperidineethanol, at the 2 and 3 positions of the quinazolinone core has been shown to modulate the anti-inflammatory response. nih.govmdpi.com
The table below presents the anti-inflammatory activity of some quinazolinone derivatives, illustrating the impact of different substituents.
| Compound | Substituent at Position 3 | % Edema Inhibition |
| 5 | 2'-(benzylideneamino)phenyl | 15.1 |
| 9 | 2'-(p-chlorobenzylideneamino)phenyl | 20.4 |
| 21 | 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl] | 32.5 |
| Data from a study on the anti-inflammatory activity of newer quinazolinone analogs. nih.gov |
Antitumor and Antiviral Applications of Bipiperidine Derivatives
The bipiperidine structural motif is present in a number of compounds investigated for their potential antitumor and antiviral activities. ontosight.ai While research on this compound-derived bipiperidines is specific, the broader class of bipyridine and bipiperidine derivatives has shown promise in these therapeutic areas.
Bipyridine derivatives, which share structural similarities with bipiperidines, have been shown to exert anticancer effects by inducing apoptosis in cancer cells. dovepress.com Some 2,2'-bipyridine (B1663995) derivatives have demonstrated the ability to accumulate reactive oxygen species (ROS) and cause mitochondrial membrane depolarization, leading to cell death in hepatocellular carcinoma cells. dovepress.com Furthermore, metal complexes of bipyridine ligands have been explored for their cytotoxic activity against various cancer cell lines. acs.org
In the context of antiviral research, certain bipiperidine derivatives have been noted for their potential activity against various viruses. ontosight.ai The piperidine ring is a common feature in many antiviral agents. mdpi.com For example, 1-Boc-4-(2-hydroxyethyl)piperidine, a synonym for this compound, is used as a synthetic precursor for 1,3,4-trisubstituted pyrrolidine (B122466) CCR5 receptor antagonists, which exhibit antiviral activities, particularly against HIV. lookchem.com
Molecular Docking and Computational Studies of this compound Analogs
Molecular docking and computational studies are powerful tools used to understand the interactions between small molecules, like analogs of this compound, and their biological targets at the molecular level. unimi.it These in silico methods are instrumental in drug discovery for elucidating mechanisms of action and predicting binding affinities. muni.cz
Elucidation of Mechanism of Action at the Molecular Level
Molecular docking simulations can provide insights into how this compound analogs bind to the active sites of enzymes or receptors. unimi.it By visualizing the binding pose, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the compound's biological activity. muni.cz For instance, docking studies on piperidine derivatives have helped to understand their binding to various targets, including those relevant to cancer and neurodegenerative diseases. The N-Boc protecting group and the ethanol (B145695) side chain of this compound can be key features in these interactions, influencing the compound's orientation and affinity within a binding pocket. unimi.it
Prediction of Binding Affinities to Enzyme Targets
Computational methods can be employed to predict the binding affinity of this compound analogs to specific enzyme targets. unimi.itmuni.cz Scoring functions are used to estimate the strength of the interaction between the ligand and the protein, providing a quantitative measure of binding affinity. muni.cz This information is valuable for prioritizing compounds for synthesis and experimental testing. For example, docking simulations have been used to predict the binding affinity of piperidine-containing compounds to receptors involved in neurological disorders. unimi.it These predictions, while not always perfectly correlated with experimental data, provide a valuable tool for rational drug design and lead optimization. muni.cz
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For derivatives of this compound, these studies involve systematically altering the molecule's architecture and measuring the corresponding changes in pharmacological activity.
The complexity of a molecule, including its size, shape, and the presence of multiple ring systems, significantly influences its interaction with biological targets. Research on piperidine-based compounds demonstrates that increasing structural complexity can be a critical factor for achieving high potency and specific activity.
Detailed research findings indicate that while simple piperidine structures provide a foundational scaffold, the addition of more complex moieties is often necessary for potent biological effects. For instance, in the development of antitumor agents, pentacyclic systems derived from piperidine precursors were found to be crucial for high cytotoxic activity. acs.org Similarly, studies on influenza virus inhibitors revealed that linking the piperidine ring to a quinoline (B57606) system via an ether bond was critical for potent antiviral activity. nih.govrsc.org The addition of this bulky, rigid aromatic system creates a more complex derivative that can form more extensive interactions with the target protein.
Another study highlighted that adding a macrolactone subunit to a quinolizidine (B1214090) structure, which can be derived from piperidine intermediates, adds significant structural complexity and is a defining feature of certain biologically active Lythraceae alkaloids. mun.ca The strategic addition of bulky groups like benzhydryl rings has also been shown to influence antimicrobial activity, underscoring that the nature and size of substitutions dictate the compound's biological profile. science.gov
Table 1: Impact of Increased Structural Complexity on Biological Activity of Piperidine Derivatives
| Base Scaffold/Derivative Type | Added Structural Feature | Resulting Biological Effect |
| Piperidine | Quinoline ring system via ether linkage | Critical for potent anti-influenza virus activity. nih.govrsc.org |
| Piperidine | Formation of a pentacyclic phenanthroindolizidine system | Crucial for high cytotoxic activity against cancer cells. acs.org |
| Piperidine | Addition of substituted benzhydryl and sulfonamide rings | Influences the potency of antimicrobial activity. science.gov |
| Quinolizidine (from piperidine) | Macrolactone subunit | Defines a class of alkaloids with specific biological activities. mun.ca |
The type and position of functional groups on the piperidine ring and its side chains have a profound impact on the pharmacological properties of the derivatives, including their potency, selectivity, and pharmacokinetic profile.
The conversion of the alcohol group in this compound derivatives is a common strategy. Studies have shown that replacing the alcohol with a nitrate group can significantly enhance affinity for certain enzymes, such as monoamine oxidase B (MAO B). uniba.it In the context of anti-influenza agents, the presence of a carbamate (B1207046) group was found to confer excellent inhibitory potency. nih.gov
The introduction of halogen atoms is another key modification. In a series of inhibitors for Mycobacterium tuberculosis, a 4-chlorophenyl analog showed potency comparable to a lead compound but with a significantly improved calculated logP (cLogP), a measure of lipophilicity. nih.gov In the same series, 4-fluoro substitution resulted in lower potency, while 4-bromo and 3-bromo derivatives demonstrated potent inhibition of both the target enzyme and mycobacterial growth. nih.gov
Fluorination patterns, in general, have been studied in depth, revealing that the introduction of fluorine atoms near the piperidine nitrogen can modulate its basicity, which in turn affects lipophilicity and metabolic stability. science.govresearchgate.net The position of functional groups relative to the piperidine nitrogen is also critical. Groups in a β-equatorial position have a more pronounced effect on lowering the amine's basicity compared to those in a β-axial position, which is rationalized by differences in intramolecular interactions and solvation effects. researchgate.net Furthermore, a study on antitumor agents found that a hydroxyl group on the D-ring of a phenanthroindolizidine derivative led to good bioavailability and antiproliferative activity. acs.org
Table 2: Influence of Functional Groups on Pharmacological Properties of Piperidine Derivatives
| Functional Group | Position/Context | Influence on Pharmacological Properties |
| Nitrate (-ONO₂) | Replacing an alcohol group | Enhanced affinity for MAO B compared to the parent alcohol. uniba.it |
| Carbamate (-NHCOO-) | As a key subunit | Resulted in excellent inhibitory potency against influenza virus. nih.gov |
| Chlorine (-Cl) | 4-position on a phenyl ring | Maintained high potency while reducing lipophilicity (cLogP). nih.gov |
| Bromine (-Br) | 3- or 4-position on a phenyl ring | Led to potent inhibition of both the MenA enzyme and mycobacterial growth. nih.gov |
| Fluorine (-F) | On N-alkyl side chains | Modulates basicity, lipophilicity, and metabolic stability. science.govresearchgate.net |
| Hydroxyl (-OH) | On the D-ring of a phenanthroindolizidine system | Associated with good bioavailability and antiproliferative activity. acs.org |
| Hydroxymethyl (-CH₂OH) | On a coumarin (B35378) scaffold | Greatly enhanced dual activity for MAO B and AChE inhibition. uniba.it |
N Boc 4 Piperidineethanol in Specialized Chemical Applications
Utilization in Natural Product Total Synthesis
The enantiopure forms of N-Boc-protected piperidine (B6355638) ethanols are particularly valuable in the stereoselective synthesis of piperidine alkaloids, a class of natural products with significant biological activities.
Enantioselective Synthesis of Piperidine Alkaloids
The strategic use of N-Boc-4-piperidineethanol and its isomers has enabled the efficient and enantioselective synthesis of several piperidine alkaloids.
Coniine: The synthesis of the toxic alkaloid (-)-coniine (B1195747) has been achieved starting from enantiopure (S)-N-Boc-2-piperidine-ethanol. mdpi.comresearchgate.net The synthesis involves elongating the side chain at the 2-position of the piperidine ring through a Wittig reaction, followed by hydrogenation of the resulting double bond and subsequent removal of the Boc protecting group. mdpi.comresearchgate.net An alternative approach involves an organocatalyzed intramolecular aza-Michael reaction to produce N-Boc protected piperidine derivatives with high enantiomeric excess, which can then be converted to (+)-coniine. acs.orgresearchgate.net
Epidihydropinidine: The synthesis of (-)-epidihydropinidine (B1257550) has been accomplished using (R)-N-Boc-2-piperidine ethanol (B145695). clockss.orgnih.gov A key step in this synthesis is the Beak's α-lithiation/alkylation methodology to introduce a methyl group at the C-6 position of the piperidine ring. mdpi.com The hydroxyl group of the starting material is protected with a TBDMS group to prevent interference during this step. mdpi.com Subsequent deprotection, oxidation, and a Wittig reaction sequence complete the synthesis. mdpi.comclockss.orgnih.gov
Dumetorine: The enantioselective synthesis of the alkaloid (+)-dumetorine has been accomplished starting from the enantiopure aldehyde derived from (S)-N-Boc-2-piperidine-ethanol. mdpi.comnih.gov A key step involves an asymmetric allylboration reaction to establish the second stereocenter. nih.gov This is followed by acylation and a ring-closing metathesis to form a dihydropyran ring, which after several steps, leads to the target molecule. mdpi.comnih.gov
Sedamine and Allosedamine (B13994432): Both enantiomers of sedamine and allosedamine have been synthesized from the enantiomers of N-Boc-piperidine-2-ethanol. acs.org The synthesis involves the Swern oxidation of the alcohol to the corresponding aldehyde, followed by reaction with phenylmagnesium bromide to introduce the phenyl group. acs.org Separation of the resulting diastereomers and removal of the Boc group yields the four stereoisomers of sedamine and allosedamine. acs.org
Building Blocks for Complex Alkaloid Structures
This compound and its derivatives are versatile starting materials for constructing more complex alkaloid frameworks. mdpi.comclockss.orgacs.org The presence of both a protected nitrogen and a modifiable alcohol functional group allows for a wide range of synthetic transformations. mdpi.comnih.gov For instance, the aldehyde derived from N-Boc-2-piperidine-ethanol is a key intermediate for diversity-oriented synthesis, enabling the creation of libraries of structurally diverse compounds. acs.org These building blocks provide access to various piperidine-based scaffolds, which are present in numerous natural products with interesting biological properties. mdpi.comclockss.org
Role in the Development of Novel Biocatalysts and Enzyme Inhibitors
This compound and related compounds are utilized in the field of biotechnology for the development of novel biocatalysts and enzyme inhibitors. chemimpex.com The piperidine scaffold is a common motif in many biologically active molecules, and modifications using this compound can lead to compounds with enhanced or specific interactions with enzymes. nih.gov These derivatives can act as substrates or inhibitors, aiding in the study of enzyme mechanisms and the development of new enzymatic processes for industrial applications. chemimpex.comnih.gov The stereoselectivity offered by enzymes is often exploited in the synthesis of chiral piperidine derivatives, which are then used to probe the active sites of other enzymes or to act as chiral ligands in biocatalytic systems. derpharmachemica.commdpi.com
Research in Analytical Methodologies for this compound
The characterization of this compound and its derivatives relies on a suite of analytical techniques to confirm their structure and purity. sigmaaldrich.com
Spectroscopic Characterization (NMR, IR, MS)
Spectroscopic methods are essential for the unambiguous identification of this compound. researchgate.netsigmaaldrich.comsigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to identify the protons in the molecule. chemicalbook.comscholarsresearchlibrary.com Key signals include the singlet for the tert-butyl protons of the Boc group and the multiplets for the piperidine ring and ethanol chain protons. 13C NMR provides information about the carbon skeleton. chemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy is employed to confirm the presence of key functional groups. youtube.com A strong absorption band around 1680–1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the Boc group, while a broad band around 3400 cm⁻¹ indicates the hydroxyl (O-H) stretch.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. youtube.compolicija.si Electrospray ionization mass spectrometry (ESI-MS) typically shows the protonated molecule [M+H]⁺.
Chromatographic Purity Analysis (HPLC, GC)
The determination of purity for this compound, a key intermediate in various synthetic pathways, relies heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed to assess the purity and identify any related substances or impurities that may be present in the compound. Commercial grades of this compound typically exhibit a purity of 97% or higher as determined by these methods. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for analyzing the purity of this compound and its derivatives. While specific application notes for this compound itself are not extensively detailed in publicly available research, methods developed for structurally similar compounds, such as N-Boc-piperidine derivatives, provide a strong framework for its analysis.
For instance, the analysis of related N-substituted Boc-piperidines has been successfully carried out using C18 columns. policija.sinih.gov A typical HPLC method would involve a gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid) and an organic solvent such as methanol (B129727) or acetonitrile. policija.sinih.gov Detection is commonly performed using a UV detector.
In a study monitoring the stability of this compound derivatives, RP-HPLC was effectively used to track the parent compound and its metabolites. uniba.it This indicates that HPLC is a suitable and sensitive method for quantifying this compound and its potential degradation products.
A detailed analytical report for a related compound, 4-Anilino-1-Boc-piperidine, outlines a robust HPLC-Time-of-Flight (TOF) method, which is indicative of the sophisticated techniques used for purity assessment of such molecules. policija.si The high-resolution mass spectrometry (HRMS) coupled with HPLC allows for precise mass determination and identification of impurities. nih.gov
Interactive Data Table: Illustrative HPLC Conditions for Related N-Boc-Piperidine Compounds
| Parameter | Condition | Source |
| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm | policija.si |
| Mobile Phase A | 0.1% Formic Acid and 1mM Ammonium Formate in Water | policija.si |
| Mobile Phase B | 0.1% Formic Acid in Methanol | policija.si |
| Gradient | 5% B to 100% B over a programmed duration | policija.si |
| Flow Rate | 1.0 mL/min | policija.si |
| Detector | TOF Mass Spectrometer | policija.si |
| Ionization | Electrospray Ionization (ESI), Positive Mode | policija.si |
This table presents a typical set of conditions for the analysis of a closely related compound and serves as a guide for the analysis of this compound.
Gas Chromatography (GC)
Gas chromatography is another standard method for assessing the purity of this compound, with commercial suppliers often quoting purity levels greater than 98% based on GC analysis. The volatility of the compound allows for its analysis by GC, typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification of components.
The analytical method for 4-Anilino-1-Boc-piperidine provides a relevant example of a GC-MS method. policija.si Such a method would involve a capillary column with a non-polar stationary phase, like a dimethylpolysiloxane-based column. The sample is injected into a heated inlet, and the oven temperature is programmed to ramp up to ensure the separation of the main component from any volatile impurities.
Interactive Data Table: Representative GC Conditions for Related N-Boc-Piperidine Compounds
| Parameter | Condition | Source |
| Column | HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film | policija.si |
| Carrier Gas | Helium | policija.si |
| Injection | Split mode | policija.si |
| Injector Temperature | 280 °C | policija.si |
| Oven Program | A temperature gradient program, e.g., 170 °C initial, ramped to 293 °C | policija.si |
| Detector | Mass Spectrometer (MS) | policija.si |
| Ionization | Electron Ionization (EI), 70 eV | policija.si |
This table illustrates a set of GC conditions used for a structurally analogous compound, which are applicable for the purity determination of this compound.
Future Directions and Emerging Research Trends
Exploration of Undiscovered Chemical Space through N-Boc-4-piperidineethanol Scaffolds
The piperidine (B6355638) moiety is a "privileged" structure in medicinal chemistry, frequently found in bioactive compounds and approved drugs. bris.ac.uk this compound serves as an excellent starting point for Diversity-Oriented Synthesis (DOS), a strategy aimed at systematically exploring chemical space to discover novel molecular scaffolds with potential biological activity. unimi.itunimi.itcore.ac.uk The dual functionality of this compound—the Boc-protected amine and the primary alcohol—allows for selective and orthogonal chemical modifications. The Boc group can be removed under acidic conditions to functionalize the piperidine nitrogen, while the hydroxyl group is amenable to a wide array of transformations such as oxidation, esterification, or conversion to other functional groups. unimi.it
This versatility enables the synthesis of libraries of compounds with high structural and stereochemical diversity from a single, readily available precursor. unimi.it Researchers are using this compound and related piperidine scaffolds to construct novel bicyclic and spirocyclic systems, aiming to populate underexplored areas of chemical space. bris.ac.ukacs.org A key challenge in drug discovery is the over-reliance on a limited number of established chemical reactions and scaffolds. core.ac.uk By using innovative synthetic methodologies on scaffolds like this compound, chemists can generate molecules with greater three-dimensionality, a characteristic often associated with improved biological activity and selectivity. whiterose.ac.ukwhiterose.ac.ukbham.ac.uk This exploration is crucial for identifying new hits and lead compounds for previously intractable biological targets. researchgate.net
Advanced Computational Chemistry for Rational Design of this compound Derivatives
Computational chemistry has become an indispensable tool for accelerating the drug design process. For this compound derivatives, methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) are being employed for their rational design. arabjchem.orgresearchgate.net
3D-QSAR models, for example, can establish a correlation between the three-dimensional structure of piperidine derivatives and their biological activity, such as inhibitory efficacy against specific enzymes or receptors. arabjchem.orgresearchgate.net These models allow for the virtual screening and prediction of the activity of newly designed compounds before their synthesis, saving significant time and resources. arabjchem.org
Molecular docking studies provide insights into how this compound-derived ligands interact with the binding sites of target proteins. researchgate.net This information is critical for optimizing the structure of the scaffold to enhance binding affinity and selectivity. nih.gov Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery pipeline. arabjchem.org DFT calculations can elucidate the electronic properties and reactivity of these molecules, guiding the design of more stable and effective compounds. researchgate.netekb.eg
Development of Sustainable and Eco-friendly Synthetic Routes
The pharmaceutical industry is increasingly focusing on green chemistry to minimize its environmental impact. nih.govresearchgate.net Research efforts are underway to develop more sustainable synthetic routes for this compound and its derivatives. These approaches focus on reducing the number of synthetic steps, using less hazardous reagents and solvents, and improving atom economy. nih.govlookchem.com
One promising strategy involves the use of biomass-derived starting materials to produce piperidine scaffolds, offering a renewable alternative to fossil fuel-based resources. nih.govrsc.org For the synthesis of N-Boc-protected amines specifically, catalytic methods are being developed that avoid the use of toxic phosgene (B1210022) derivatives and operate at room temperature, thereby reducing energy consumption. lookchem.com The optimization of reaction conditions, such as the use of highly efficient and recyclable catalysts, is a key area of investigation. researchgate.net For instance, methods for synthesizing N-substituted piperidones, which can be precursors to compounds like this compound, have been developed using green chemistry principles that offer significant advantages over classical synthetic methods. researchgate.net
This compound in Multicomponent Reactions and Flow Chemistry
To enhance synthetic efficiency, this compound and related building blocks are being integrated into modern synthetic technologies like multicomponent reactions (MCRs) and flow chemistry. egasmoniz.com.ptresearchgate.net MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates portions of all the starting materials. bas.bg This approach offers a rapid and efficient way to generate molecular complexity and build libraries of diverse piperidine-containing compounds. bas.bgacs.orgrsc.orgnih.gov The synthesis of highly functionalized piperidines has been successfully achieved using MCRs, which are valued for their economic, energetic, and environmental benefits over traditional multi-step syntheses. bas.bg
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, provides numerous advantages for the synthesis of heterocyclic compounds. mdpi.comspringerprofessional.deuc.pt This technology allows for precise control over reaction parameters such as temperature and pressure, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. mdpi.comuliege.be For the synthesis of this compound derivatives, flow chemistry can enable rapid reaction optimization, easier scale-up, and the potential for "telescoping" multiple synthetic steps into a single continuous process without isolating intermediates. uc.ptuliege.be This methodology is considered a sustainable practice that is revolutionizing both academic and industrial laboratories. egasmoniz.com.ptresearchgate.net
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-Boc-4-piperidineethanol, and how does its Boc-protected amine influence reaction pathways?
- Methodology : Synthesis typically involves Boc-protection of the piperidine nitrogen to prevent unwanted side reactions. The ethanol moiety at the 4-position allows for further functionalization (e.g., oxidation to ketones or esterification). Reaction conditions must avoid acidic environments to prevent Boc-deprotection. For example, nucleophilic substitutions or Mitsunobu reactions are common .
- Safety : Use inert atmospheres (e.g., nitrogen) during synthesis to minimize oxidation. Follow protocols for handling tert-butoxycarbonyl (Boc) groups, which generate CO₂ upon deprotection .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Confirm Boc-group presence via tert-butyl protons (δ ~1.4 ppm in H NMR) and piperidine ring protons (δ ~3.0–3.5 ppm).
- HPLC/LC-MS : Quantify purity using reverse-phase chromatography with UV detection at ~210 nm (amide/ester absorption) .
- FT-IR : Identify carbonyl stretching (C=O) of the Boc group at ~1680–1720 cm⁻¹ .
Q. What are the primary applications of this compound as a synthetic intermediate?
- Applications :
- Pharmaceuticals : Precursor for opioid analogs (e.g., 4-anilinopiperidines) via deprotection and functionalization .
- Peptide Mimetics : Ethanol moiety enables conjugation to carboxylic acids or amines for drug design .
Advanced Research Questions
Q. How can researchers optimize reaction yields when coupling this compound to sterically hindered substrates?
- Strategies :
- Activation : Use coupling agents like EDC/HOBt for amide bond formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of bulky intermediates.
- Temperature Control : Maintain reactions at 0–25°C to balance reactivity and Boc-group stability .
Q. What experimental approaches resolve contradictions in reported melting points or spectral data for this compound derivatives?
- Troubleshooting :
- Recrystallization : Purify derivatives using hexane/ethyl acetate gradients to isolate polymorphic forms.
- Dynamic NMR : Assess conformational flexibility (e.g., piperidine ring puckering) causing spectral variability .
- Validation : Cross-reference with high-purity standards (e.g., Cayman Chemical analytical references) .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Stability Studies :
- Acidic Conditions : Boc-deprotection occurs at pH < 3 (e.g., TFA/water mixtures), releasing 4-piperidineethanol.
- Thermal Degradation : Decomposes above 150°C; use DSC/TGA to identify thermal events .
Q. What role does this compound play in synthesizing sp³-rich scaffolds for drug discovery?
- Design Principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
